Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate
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Overview
Description
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate is a complex organic compound that features a pyrazole ring substituted with a trimethylsilyl-ethynyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. . The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or the pyrazole ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: TBAF is commonly used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can enhance the compound’s binding affinity to these targets, while the ester group can facilitate its transport across cell membranes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with a similar trimethylsilyl-ethynyl group but lacking the pyrazole ring and ester group.
Trimethylsilylacetylene: Another related compound used in similar synthetic applications.
Uniqueness
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate is unique due to its combination of a pyrazole ring, a trimethylsilyl-ethynyl group, and an ethyl ester group.
Biological Activity
Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate (CAS 2054954-62-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Core Structure : The compound contains a pyrazole ring, which is known for its diverse biological activities.
- Functional Groups : The presence of a trimethylsilyl group enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Properties
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Antitumor Activity :
- Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation in various in vitro models. This compound may share similar mechanisms, potentially acting through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
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Antimicrobial Effects :
- Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the trimethylsilyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
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Neuroprotective Effects :
- Emerging research suggests that pyrazole derivatives can offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems. This could position this compound as a candidate for further investigation in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its biological effects are still under exploration. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes involved in metabolic pathways, which could lead to altered cellular homeostasis.
- Receptor Modulation : The compound may interact with specific receptors, influencing downstream signaling cascades that affect cell survival and proliferation.
Study on Antitumor Activity
A recent study investigated the antitumor effects of pyrazole derivatives in human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
Neuroprotective Mechanism Exploration
Another study focused on the neuroprotective effects of pyrazole derivatives in animal models of ischemic brain injury. The results suggested that these compounds could reduce neuronal death and improve functional outcomes post-injury. This indicates a promising avenue for further research into this compound as a potential therapeutic agent for neurodegenerative conditions.
Data Summary Table
Properties
Molecular Formula |
C13H20N2O2Si |
---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
ethyl 3-[3-(2-trimethylsilylethynyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C13H20N2O2Si/c1-5-17-13(16)7-10-15-9-6-12(14-15)8-11-18(2,3)4/h6,9H,5,7,10H2,1-4H3 |
InChI Key |
IXRQMBUQYWQVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=CC(=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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